Cas no 1213508-63-4 ((1R)-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-amine)

(1R)-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-amine 化学的及び物理的性質
名前と識別子
-
- (1R)-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-amine
- EN300-1842704
- 1213508-63-4
- AKOS017405159
-
- インチ: 1S/C11H17NO/c1-7-5-10(9(3)12)6-8(2)11(7)13-4/h5-6,9H,12H2,1-4H3/t9-/m1/s1
- InChIKey: PZJOZFDBKPDRHV-SECBINFHSA-N
- SMILES: O(C)C1=C(C)C=C(C=C1C)[C@@H](C)N
計算された属性
- 精确分子量: 179.131014166g/mol
- 同位素质量: 179.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 148
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2Ų
- XLogP3: 1.9
(1R)-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1842704-1.0g |
(1R)-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-amine |
1213508-63-4 | 1g |
$1172.0 | 2023-06-02 | ||
Enamine | EN300-1842704-0.05g |
(1R)-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-amine |
1213508-63-4 | 0.05g |
$888.0 | 2023-09-19 | ||
Enamine | EN300-1842704-0.1g |
(1R)-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-amine |
1213508-63-4 | 0.1g |
$930.0 | 2023-09-19 | ||
Enamine | EN300-1842704-10.0g |
(1R)-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-amine |
1213508-63-4 | 10g |
$5037.0 | 2023-06-02 | ||
Enamine | EN300-1842704-5.0g |
(1R)-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-amine |
1213508-63-4 | 5g |
$3396.0 | 2023-06-02 | ||
Enamine | EN300-1842704-10g |
(1R)-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-amine |
1213508-63-4 | 10g |
$4545.0 | 2023-09-19 | ||
Enamine | EN300-1842704-0.25g |
(1R)-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-amine |
1213508-63-4 | 0.25g |
$972.0 | 2023-09-19 | ||
Enamine | EN300-1842704-0.5g |
(1R)-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-amine |
1213508-63-4 | 0.5g |
$1014.0 | 2023-09-19 | ||
Enamine | EN300-1842704-2.5g |
(1R)-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-amine |
1213508-63-4 | 2.5g |
$2071.0 | 2023-09-19 | ||
Enamine | EN300-1842704-1g |
(1R)-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-amine |
1213508-63-4 | 1g |
$1057.0 | 2023-09-19 |
(1R)-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-amine 関連文献
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
(1R)-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-amineに関する追加情報
Introduction to (1R)-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-amine and Its Significance in Modern Chemical Biology
(1R)-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-amine, with the CAS number 1213508-63-4, is a compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential applications in pharmaceutical research. This molecule, characterized by its chiral center and aromatic substituents, represents a fascinating subject of study for researchers exploring novel biochemical pathways and therapeutic agents.
The structural framework of (1R)-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-amine consists of an ethylamine backbone substituted with a phenyl ring that bears both methoxy and dimethyl groups at the 3rd and 5th positions, respectively. This specific arrangement imparts distinct electronic and steric properties to the molecule, making it a valuable scaffold for further chemical modifications and biological evaluations. The presence of the (1R) configuration at the chiral center further enhances its complexity and potential utility in enantioselective synthesis and drug development.
In recent years, there has been a surge in research focused on identifying and developing small molecules that can modulate biological processes at the molecular level. (1R)-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-amine has emerged as a compound of interest due to its ability to interact with various biological targets. Its aromatic system, particularly the methoxy and dimethyl substituents, is known to influence electron distribution and binding affinity, which are critical factors in drug-receptor interactions.
One of the most compelling aspects of (1R)-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-amine is its potential role in the development of novel therapeutic agents. Researchers have been exploring its interactions with enzymes and receptors involved in metabolic disorders, neurodegenerative diseases, and inflammatory conditions. The compound's ability to selectively bind to specific targets without affecting others makes it an attractive candidate for drug discovery efforts.
The synthesis of (1R)-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-amine involves a series of well-established organic reactions, including chiral resolution techniques and aromatic substitution reactions. The synthesis process must be meticulously controlled to ensure high enantiomeric purity, which is crucial for biological activity. Advances in synthetic methodologies have enabled researchers to produce this compound with increasing efficiency and yield, facilitating further exploration of its potential applications.
Recent studies have highlighted the importance of stereochemistry in drug design, emphasizing that the (R) configuration at the chiral center significantly influences the pharmacological properties of (1R)-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-amine. These studies have demonstrated that enantiomeric purity is not merely a desirable attribute but often a prerequisite for achieving therapeutic efficacy. The compound's stereochemical integrity ensures that it interacts selectively with biological targets, minimizing off-target effects and enhancing overall efficacy.
The pharmaceutical industry has been particularly interested in exploring the potential of (1R)-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-amine as a lead compound for drug development. Its structural features make it amenable to further derivatization, allowing researchers to fine-tune its pharmacological profile. By modifying various functional groups within the molecule, scientists can enhance its bioavailability, improve its metabolic stability, or increase its binding affinity to specific targets.
In addition to its pharmaceutical applications, (1R)-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-amine has shown promise in chemical biology research. Its unique structure provides a valuable tool for studying enzyme mechanisms and receptor interactions. Researchers are utilizing this compound to develop novel probes that can elucidate complex biological pathways and identify new therapeutic targets.
The future prospects for (1R)-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-amine are bright, with ongoing research suggesting numerous potential applications across multiple disciplines. As synthetic chemistry continues to advance, the accessibility of this compound will likely increase, enabling more extensive exploration of its biological activities. Furthermore, collaborations between academia and industry will be crucial in translating laboratory findings into clinical applications.
In conclusion, (1R)-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-amine represents a significant advancement in chemical biology research. Its unique structural features and potential applications make it a valuable compound for drug discovery efforts aimed at addressing various diseases. As research continues to uncover new insights into its biological activities and synthetic possibilities, this molecule is poised to play an increasingly important role in modern pharmaceutical development.
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